5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

Catalog No.
S15938953
CAS No.
M.F
C10H16BrN3O2
M. Wt
290.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamin...

Product Name

5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

IUPAC Name

5-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

InChI

InChI=1S/C10H16BrN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16)

InChI Key

ZNOYZYABZKRCFO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C=N1)Br)(C(=O)O)NC

5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a synthetic organic compound notable for its unique structural features, including a pyrazole ring substituted with a bromine atom. This compound is of significant interest in medicinal chemistry and materials science due to its potential applications. The presence of the pyrazole ring, along with the bromine substituent, enhances its chemical reactivity and biological interactions, making it a valuable target for research and development in various fields .

That are characteristic of its functional groups:

  • Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, typically under reflux conditions in solvents like ethanol or acetic acid.
  • Bromination: The bromine atom is introduced to the pyrazole ring via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
  • Alkylation: Alkylation occurs when the pyrazole ring reacts with an appropriate alkyl halide under basic conditions, often utilizing potassium carbonate as the base.

Research indicates that 5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid exhibits significant biological activity. It has been studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets such as enzymes and receptors. The compound's unique structure allows it to engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which may enhance its binding affinity to biological macromolecules .

The synthesis of 5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves several key steps:

  • Synthesis of the Pyrazole Ring: React hydrazine with a suitable 1,3-dicarbonyl compound.
  • Electrophilic Bromination: Introduce the bromine substituent using bromine or N-bromosuccinimide.
  • Alkylation: React the brominated pyrazole with an alkyl halide under basic conditions to form the final product .

5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has diverse applications:

  • Medicinal Chemistry: It serves as a potential pharmacophore for drug development targeting specific enzymes and receptors.
  • Materials Science: Its electronic properties make it suitable for use in organic electronics and advanced materials synthesis.
  • Biological Studies: The compound is utilized as a biochemical probe to study interactions with macromolecules.
  • Industrial

Studies on the interactions of 5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid with biological macromolecules reveal that its pyrazole ring can facilitate various types of molecular interactions. These include:

  • Hydrogen Bonding: The methylamino group can participate in nucleophilic interactions.
  • Halogen Bonding: The presence of the bromine atom may enhance binding affinities through halogen interactions.

Such properties are critical for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-Bromo-1H-pyrazoleC3H3BrN2Simpler analog without additional functional groups
2-Methyl-2-(methylamino)pentanoic acidC7H15NLacks the pyrazole ring but contains similar alkyl and amino groups
5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acidC10H16ClN3O2Chlorine substituent instead of bromine

Uniqueness

The uniqueness of 5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid lies in its combination of structural elements—the pyrazole ring, bromine substituent, and methylamino group—leading to distinct chemical properties such as enhanced reactivity and binding affinity. This makes it particularly valuable for various applications in research and industry .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

289.04259 g/mol

Monoisotopic Mass

289.04259 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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